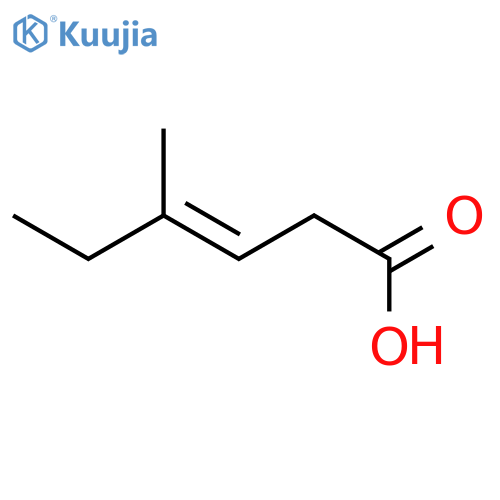Cas no 34935-26-7 (3-Hexenoic acid, 4-methyl-, (E)-)

34935-26-7 structure
商品名:3-Hexenoic acid, 4-methyl-, (E)-
3-Hexenoic acid, 4-methyl-, (E)- 化学的及び物理的性質
名前と識別子
-
- 3-Hexenoic acid, 4-methyl-, (E)-
- 3-Hexenoic acid, 4-methyl-, (3E)-
- MFCD19228429
- 4-Methylhex-3-enoicacid
- EN300-203699
- 4-Methylhex-3-enoic acid
- SCHEMBL2639997
- DS-8473
- 55665-79-7
- 34935-26-7
- VKWJULLMBKNPEC-GQCTYLIASA-N
- (E)-4-methylhex-3-enoic acid
- AKOS006376648
- FM157060
- 850-921-4
- 4-Methyl-3-hexenoic acid
-
- インチ: InChI=1S/C7H12O2/c1-3-6(2)4-5-7(8)9/h4H,3,5H2,1-2H3,(H,8,9)/b6-4+
- InChIKey: VKWJULLMBKNPEC-GQCTYLIASA-N
- ほほえんだ: CC/C(=C/CC(=O)O)/C
計算された属性
- せいみつぶんしりょう: 128.083729621Da
- どういたいしつりょう: 128.083729621Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 3
- 複雑さ: 125
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 37.3Ų
3-Hexenoic acid, 4-methyl-, (E)- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD763933-1g |
(E)-4-Methylhex-3-enoic acid |
34935-26-7 | 97% | 1g |
¥6797.0 | 2023-01-30 |
3-Hexenoic acid, 4-methyl-, (E)- 関連文献
-
Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215
-
Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952
-
Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090
-
Fuguo Liu,Cuixia Sun,Wei Yang,Fang Yuan,Yanxiang Gao RSC Adv., 2015,5, 15641-15651
-
Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914
34935-26-7 (3-Hexenoic acid, 4-methyl-, (E)-) 関連製品
- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)
- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)
- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)
- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)
- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)
- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)
- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)
- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)
- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)
- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)
推奨される供給者
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量
